molecular formula C18H25N3O B14661431 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol CAS No. 41510-25-2

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol

Cat. No.: B14661431
CAS No.: 41510-25-2
M. Wt: 299.4 g/mol
InChI Key: NMGKRCUFVFFCII-UHFFFAOYSA-N
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Description

4-(3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol is a complex organic compound with a unique tetracyclic structure This compound is notable for its intricate molecular architecture, which includes multiple rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core tetracyclic structure, followed by functionalization to introduce the butan-2-ol moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atoms in the tetracyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol stands out due to its specific functional groups and the presence of the butan-2-ol moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

41510-25-2

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol

InChI

InChI=1S/C18H25N3O/c1-13(22)6-7-20-8-9-21-12-18-16(10-14(21)11-20)15-4-2-3-5-17(15)19-18/h2-5,13-14,19,22H,6-12H2,1H3

InChI Key

NMGKRCUFVFFCII-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCN2CC3=C(CC2C1)C4=CC=CC=C4N3)O

Origin of Product

United States

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